Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
Description
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride is a spirocyclic compound featuring a bicyclic system comprising a tetrahydrofuran (2-oxa) ring fused to an azaspiro[4.5]decane scaffold. Its hydrochloride salt improves solubility for pharmacological applications.
Properties
IUPAC Name |
methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-15-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVUQSWJQKTXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCNCC2)CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460756-23-2 | |
| Record name | methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further derivatization.
Conditions and Outcomes
This reaction is foundational for converting the ester into a carboxylic acid, enabling subsequent coupling reactions.
Nucleophilic Substitution at the Spirocyclic Amine
The nitrogen in the spirocyclic azaspiro moiety participates in nucleophilic substitutions, often facilitated by its protonation in the hydrochloride form.
Example Reaction
Reaction with tert-butyl (4-methylpiperidin-4-yl)carbamate under microwave irradiation (150°C, 2 hrs) in N-methylpyrrolidone (NMP) yields a substituted piperidine derivative.
This reaction highlights the compound's role in synthesizing complex heterocycles for targeted drug discovery .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
Example
Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 30 minutes reduces the ester to 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)ethanol.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ester Reduction | 0°C, 0.5 hrs | LiAlH₄ (1.0 equiv), THF | Corresponding alcohol | Not reported |
Coupling Reactions
The hydrolyzed carboxylic acid derivative participates in peptide coupling reactions.
Example
Reaction with amines (e.g., benzylamine) using coupling agents like HATU or EDCl forms amide derivatives.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Amidation | RT, 12 hrs | HATU, DIPEA, DMF | 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetamide analogs | ~60–85% |
These derivatives are valuable for structure-activity relationship (SAR) studies in drug development.
Spirocyclic Ring Functionalization
The spirocyclic structure allows for regioselective modifications. For example, bromination at the oxygen-containing ring has been reported under electrophilic conditions.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Electrophilic Bromination | 0°C, 1 hr | Br₂, DCM | Brominated spirocyclic derivative | Not reported |
Salt Exchange
The hydrochloride salt can undergo counterion exchange. Treatment with silver nitrate (AgNO₃) in aqueous methanol replaces Cl⁻ with NO₃⁻, altering solubility properties.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Counterion Exchange | RT, 2 hrs | AgNO₃, MeOH/H₂O | Nitrate salt | Quantitative |
Key Research Findings
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The compound’s ester group is highly reactive, enabling diversification into acids, alcohols, or amides .
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Its spirocyclic nitrogen participates in alkylation reactions critical for modifying biological activity .
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Stability under acidic conditions (e.g., H₂SO₄) makes it suitable for prolonged synthetic steps .
Scientific Research Applications
The compound exhibits several notable biological activities:
Allosteric Inhibition of SHP2
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate; hydrochloride acts as an allosteric inhibitor of Src Homology 2-containing Protein Tyrosine Phosphatase 2 (SHP2). SHP2 is a critical regulator in various cellular signaling pathways, and its inhibition has significant implications for diseases characterized by dysregulated signaling, such as cancer and metabolic disorders .
Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotic agents .
Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated that methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate; hydrochloride induces apoptosis in specific cancer cell lines. This cytotoxic effect is linked to the modulation of SHP2 activity, which plays a role in cell survival pathways .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Allosteric Inhibition | Inhibits SHP2 activity, affecting downstream signaling | |
| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines |
Cancer Cell Lines
A study conducted on various cancer cell lines revealed that methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate; hydrochloride effectively induces apoptosis, suggesting its potential as an anticancer agent. The observed cytotoxicity was attributed to the compound's ability to modulate SHP2 activity, impacting critical survival pathways in cancer cells .
Bacterial Resistance
Another significant study highlighted the compound's efficacy against multi-drug resistant (MDR) bacterial strains. This finding showcases its potential in addressing antibiotic resistance issues prevalent in clinical settings, positioning it as a promising candidate for new therapeutic developments .
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in various signaling pathways . By binding to SHP2, the compound can modulate its activity and influence downstream signaling events.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
A comparison of key structural analogs is summarized in Table 1:
Table 1 : Structural and molecular comparison of the target compound with analogs.
Key Observations:
- Substituent Diversity : The target compound’s methyl ester group distinguishes it from analogs like 1-oxa-8-azaspiro[4.5]decane hydrochloride , which lacks functionalization, and the thiadiazole-containing derivative in , which introduces a heterocyclic moiety .
- Salt Forms : While the target uses a hydrochloride salt, the oxalate salt in 8-oxa-2-azaspiro[4.5]decane oxalate may alter solubility and crystallinity .
Pharmacological and Functional Implications
- Enzyme Inhibition : Spiro scaffolds like N-(phenylmethoxy)-2-(1-methyl-2,4-dioxo-6-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetamide () demonstrate potent anti-proliferative activity, suggesting the target compound’s ester group could serve as a prodrug .
- Conformational Rigidity : The spirocyclic core enhances binding affinity to targets like DDR1 (), where rigidity complements enzyme active sites .
- Solubility vs. Bioavailability : Hydrochloride salts (e.g., target compound) improve aqueous solubility, whereas lipophilic esters may enhance membrane permeability .
Biological Activity
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate; hydrochloride is characterized by a spirocyclic structure that includes both oxygen and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 249.73 g/mol . The compound is typically stored at room temperature and has a purity of around 95% .
Research indicates that this compound acts as an allosteric inhibitor of SHP2 (Src Homology 2-containing Protein Tyrosine Phosphatase 2), a critical regulator in various cellular signaling pathways . The inhibition of SHP2 has significant implications for diseases characterized by dysregulated signaling, such as cancer and metabolic disorders.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate; hydrochloride. It has shown promising results against various bacterial strains, indicating its potential as a novel antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively induces apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent. The observed cytotoxicity was linked to the modulation of SHP2 activity, which plays a role in cell survival pathways .
- Bacterial Resistance : A study highlighted the compound's efficacy against multi-drug resistant (MDR) bacterial strains, showcasing its potential in overcoming antibiotic resistance issues prevalent in clinical settings .
Q & A
Q. What are the recommended synthetic pathways for Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate Hydrochloride?
Methodological Answer: Synthesis typically involves modular assembly of the spirocyclic core followed by functionalization. Key steps include:
- Spirocyclic Core Formation : Use tert-butyl-protected intermediates (e.g., tert-butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) to stabilize reactive sites during cyclization .
- Esterification : React the spirocyclic amine with methyl chloroacetate under basic conditions (e.g., NaHCO₃ in THF) to introduce the acetate moiety.
- Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Q. How can NMR spectroscopy be optimized to characterize the spirocyclic structure?
Methodological Answer:
- ¹H NMR : Focus on distinguishing axial/equatorial protons in the spiro ring. Use deuterated DMSO or CDCl₃ to resolve splitting patterns caused by restricted rotation.
- ¹³C NMR : Identify the carbonyl carbon (ester) at ~170 ppm and the spirocyclic quaternary carbon at ~95–110 ppm .
- 2D Experiments (COSY, HSQC) : Map coupling between the azaspiro ring protons and the methyl ester group to confirm connectivity .
Q. What analytical techniques are critical for assessing purity?
Methodological Answer:
- HPLC : Use Chromolith® or Purospher® STAR columns (C18, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 210–220 nm for ester and amine absorption .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and check for impurities like de-esterified byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the spirocyclic core?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water) .
- Data Collection : Use a STOE IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2019 for structure solution. Key parameters:
Q. What computational strategies are effective for studying ligand-receptor interactions with this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G(d) level .
- Target Selection : Prioritize enzymes with spirocycle-binding pockets (e.g., kinases or GPCRs). Example: DDR1 kinase (PDB ID: 6FEW) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed ester or oxidized spiro rings) using Q-TOF instruments with mass accuracy <2 ppm .
- Spectral Matching : Compare impurities to known analogs (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives) in databases like PubChem .
Q. What methodologies quantify ring puckering dynamics in solution?
Methodological Answer:
- VT-NMR : Acquire ¹H NMR spectra from 25°C to −60°C in CD₂Cl₂. Observe coalescence of diastereotopic protons to estimate activation energy (ΔG‡) for ring inversion .
- DFT Calculations : Optimize conformers at the M06-2X/cc-pVTZ level. Compare relative energies of chair-like vs. twist-boat spiro conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
